Ethyl 4-fluoro-1h-pyrazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCRTGISAGQDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572132 | |
| Record name | Ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60572132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221300-34-1 | |
| Record name | Ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60572132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-fluoro-1H-pyrazole-3-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the C4 position of the pyrazole ring can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, including metabolic stability, binding affinity, and pKa. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed, field-proven protocols and a critical analysis of the underlying chemical principles. Two core strategies are explored: the construction of the fluorinated pyrazole ring from a fluorinated acyclic precursor and the direct electrophilic fluorination of a pre-formed pyrazole scaffold. This document is intended to serve as a practical resource for researchers engaged in the synthesis of fluorinated heterocycles for drug discovery and development.
Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug design, appearing in a wide array of approved pharmaceuticals.[1] The introduction of fluorine, the most electronegative element, into organic molecules can impart unique properties that are highly desirable in drug candidates.[2] Fluorine's small size allows it to act as a bioisostere for hydrogen, while its strong electron-withdrawing nature can profoundly influence the acidity and basicity of nearby functional groups, as well as the overall electronic distribution of the molecule.[2]
Specifically, the 4-fluoro-1H-pyrazole moiety has garnered significant interest. The fluorine atom at the C4 position can enhance metabolic stability by blocking a potential site of oxidative metabolism. Furthermore, it can influence the conformation of the molecule and its interactions with biological targets. This compound, with its reactive ester functionality, serves as a versatile intermediate for further chemical elaboration, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.
This guide will delineate two robust synthetic strategies for the preparation of this compound, providing detailed experimental procedures and insights into the critical parameters that govern the success of each transformation.
Synthetic Strategy I: Construction from a Fluorinated β-Keto Ester Precursor
This approach relies on the principle of constructing the heterocyclic ring from a pre-fluorinated acyclic building block. The key intermediate in this pathway is a fluorinated β-keto ester, which undergoes a classical condensation reaction with hydrazine to form the pyrazole ring. A logical and efficient precursor for this synthesis is ethyl 2-fluoro-3-oxobutanoate.
Synthesis of the Key Precursor: Ethyl 2-fluoro-3-oxobutanoate
The synthesis of ethyl 2-fluoro-3-oxobutanoate can be achieved through the electrophilic fluorination of ethyl acetoacetate.
Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-oxobutanoate
-
To a solution of ethyl acetoacetate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Slowly add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.1 equivalents), in the same solvent, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-fluoro-3-oxobutanoate.[3][4]
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the quantitative deprotonation of ethyl acetoacetate to form the enolate. The choice of an electrophilic fluorinating agent like NFSI or Selectfluor® provides a source of "F+" for the fluorination of the electron-rich enolate. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.
Cyclization with Hydrazine to Yield this compound
The final step in this pathway is the condensation of the fluorinated β-keto ester with hydrazine. This reaction proceeds through a well-established mechanism involving initial nucleophilic attack of the hydrazine at the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Experimental Protocol: Cyclization
-
Dissolve ethyl 2-fluoro-3-oxobutanoate (1 equivalent) in a protic solvent such as ethanol or acetic acid.[5]
-
Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Trustworthiness of the Protocol: This cyclization is a highly reliable and widely used method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds. The regioselectivity of the cyclization is generally high, leading to the desired 3-carboxylate isomer.
| Parameter | Value | Rationale |
| Solvent | Ethanol or Acetic Acid | Protic solvents facilitate the reaction and are common for hydrazine condensations. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization and dehydration steps. |
| Reaction Time | 2-6 hours | Typically sufficient for complete conversion. |
| Hydrazine Equivalents | 1-1.2 | A slight excess of hydrazine can ensure complete consumption of the starting material. |
Table 1: Key Parameters for the Cyclization Reaction
Diagram 1: Synthesis of this compound via a fluorinated β-keto ester.
Synthetic Strategy II: Direct Electrophilic Fluorination of Ethyl 1H-pyrazole-3-carboxylate
An alternative and more convergent approach is the direct fluorination of a pre-synthesized ethyl 1H-pyrazole-3-carboxylate. This "late-stage" fluorination strategy can be highly efficient, provided that the regioselectivity of the fluorination can be controlled. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C4 position.[6]
Synthesis of the Starting Material: Ethyl 1H-pyrazole-3-carboxylate
Ethyl 1H-pyrazole-3-carboxylate can be readily prepared by the condensation of diethyl oxalate with a suitable three-carbon synthon, followed by cyclization with hydrazine. A common method involves the reaction of diethyl oxalate with a source of the acetomethyl anion, followed by reaction with hydrazine.
Alternatively, it can be synthesized from the reaction of ethyl diazoacetate with an appropriate acetylene derivative, though this method may present challenges with regioselectivity. A more straightforward and widely used method is the reaction of ethyl 2,4-dioxobutanoate (ethyl oxaloacetate) or its enol ether with hydrazine.
Direct C4-Fluorination
The direct introduction of a fluorine atom at the C4 position of the pyrazole ring can be achieved using a suitable electrophilic fluorinating agent. Selectfluor® is a commonly employed reagent for this transformation due to its efficacy and relatively safe handling characteristics.[7]
Experimental Protocol: Direct Fluorination
-
Dissolve ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent, such as acetonitrile, at room temperature.
-
Add Selectfluor® (1.1-1.5 equivalents) to the solution in one portion.
-
Heat the reaction mixture to a temperature between 50-80 °C and stir for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[8]
Authoritative Grounding: The electrophilic fluorination of pyrazoles at the C4 position is a well-documented transformation.[6][7] The electron-donating character of the nitrogen atoms in the pyrazole ring activates the C4 position towards electrophilic attack. The ester group at the C3 position is electron-withdrawing, which may slightly deactivate the ring but does not typically prevent the C4-fluorination.
Diagram 2: Direct electrophilic fluorination of Ethyl 1H-pyrazole-3-carboxylate.
Comparative Analysis of the Synthetic Strategies
| Aspect | Strategy I: From Fluorinated Precursor | Strategy II: Direct Fluorination |
| Convergence | Less convergent (linear synthesis) | More convergent (late-stage fluorination) |
| Regioselectivity | Generally high, determined by the precursor structure. | High for C4-fluorination of pyrazoles. |
| Handling of Fluorine | Requires handling of fluorinating agents in an early step. | Requires handling of fluorinating agents in the final step. |
| Substrate Scope | Dependent on the availability of the corresponding fluorinated β-keto esters. | Applicable to various substituted pyrazoles, but sensitive to electronic effects. |
| Overall Yield | Can be lower due to the multi-step nature. | Can be higher if the fluorination step is efficient. |
Table 2: Comparison of the two synthetic strategies.
Conclusion and Future Perspectives
Both synthetic strategies presented in this guide offer viable and effective routes to this compound. The choice between the two will depend on the specific requirements of the research program, including the availability of starting materials, scalability, and the desired point of fluorine introduction in the overall synthetic scheme.
The "from fluorinated precursor" approach (Strategy I) offers excellent control over regioselectivity, which is dictated by the structure of the starting β-keto ester. This method is particularly advantageous when the synthesis of a specific isomer is paramount. The "direct fluorination" approach (Strategy II) is more convergent and may be more efficient for the rapid generation of analogs. However, its success is contingent on the electronic nature of the pyrazole substrate and the potential for side reactions.
As the demand for novel fluorinated heterocycles in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for their synthesis will remain a key area of research. Advances in catalytic fluorination and flow chemistry are expected to provide new and powerful tools for the preparation of valuable building blocks like this compound.
References
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Abu-Hashem, A. A., & Faty, R. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. Molecules, 18(2), 2083–2093. [Link]
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ChemSynthesis. (2024). ethyl 2-fluoro-3-oxobutanoate. Retrieved from [Link]
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- Gorelsky, S. I., & Lever, A. B. P. (2001). 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. Canadian Journal of Chemistry, 79(5-6), 837–845.
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National Center for Biotechnology Information. (n.d.). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. PubChem. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF DIETHYL (1-DIAZO-2-OXOPROPYL)PHOSPHONATE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3- carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Substituted Pyrazole Carboxylates
A Case Study on Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
January 2026
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of substituted pyrazole carboxylates, a class of heterocyclic compounds of significant interest in medicinal and agrochemical research. Due to the current unavailability of published, peer-reviewed NMR data for Ethyl 4-fluoro-1H-pyrazole-3-carboxylate, this guide will pivot to an in-depth examination of a closely related, structurally characterized analogue: Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate . This compound will serve as an illustrative case study to elucidate the fundamental principles of NMR spectral interpretation for this important molecular scaffold. We will dissect the ¹H and ¹³C NMR data, explain the underlying chemical principles dictating the observed spectral features, and provide a robust experimental protocol for acquiring high-quality NMR data for similar pyrazole derivatives.
Introduction: The Significance of Pyrazole Scaffolds and the Role of NMR
Pyrazole derivatives are a cornerstone in modern drug discovery and development, exhibiting a wide array of biological activities.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their novelty and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous determination of molecular structure in solution.
This guide will delve into the nuances of ¹H and ¹³C NMR spectroscopy as applied to a substituted ethyl pyrazole carboxylate. We will explore how factors such as substituent effects, solvent choice, and the inherent electronic properties of the pyrazole ring influence the NMR spectra.
Case Study: Analysis of Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate
The structure of our case study compound is presented below. The subsequent sections will analyze its NMR data in detail.
Figure 1: Structure of Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate.
¹H NMR Spectral Data
The following table summarizes the ¹H NMR data for Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate, recorded in CDCl₃ at 400 MHz.[2]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 8.02 | s | - | 1H | Ar-H (Pyrazole H-5) |
| 2 | 5.53 | q | 6.0 | 1H | NCH |
| 3 | 4.38 | q | 7.1 | 2H | COOCH₂CH₃ |
| 4 | 3.57 – 3.37 | m | - | 2H | OCH₂CH₃ |
| 5 | 1.67 | d | 6.0 | 3H | CHCH₃ |
| 6 | 1.40 | t | 7.1 | 3H | COOCH₂CH₃ |
| 7 | 1.20 | t | 7.0 | 3H | OCH₂CH₃ |
¹H NMR Spectral Analysis
-
Ar-H (Pyrazole H-5) at 8.02 ppm: The singlet at 8.02 ppm corresponds to the single proton on the pyrazole ring.[2] Its downfield shift is characteristic of aromatic protons in electron-deficient heterocyclic systems. The absence of coupling confirms it has no adjacent protons.
-
NCH at 5.53 ppm: This quartet is assigned to the methine proton of the 1-ethoxyethyl substituent attached to the pyrazole nitrogen.[2] The multiplicity (quartet) arises from coupling to the three protons of the adjacent methyl group (CHCH₃), and the coupling constant is 6.0 Hz.
-
COOCH₂CH₃ at 4.38 ppm: The quartet at 4.38 ppm is characteristic of a methylene group in an ethyl ester.[2] The downfield shift is due to the deshielding effect of the adjacent oxygen atom. It is split into a quartet by the neighboring methyl group (COOCH₂CH₃) with a coupling constant of 7.1 Hz.
-
OCH₂CH₃ at 3.57 – 3.37 ppm: This multiplet corresponds to the methylene group of the ethoxy part of the 1-ethoxyethyl substituent.[2]
-
CHCH₃ at 1.67 ppm: The doublet at 1.67 ppm is assigned to the methyl group of the 1-ethoxyethyl substituent.[2] It is split into a doublet by the adjacent methine proton (NCH) with a coupling constant of 6.0 Hz.
-
COOCH₂CH₃ at 1.40 ppm: This triplet is assigned to the terminal methyl group of the ethyl ester.[2] It is split into a triplet by the adjacent methylene group (COOCH₂CH₃) with a coupling constant of 7.1 Hz.
-
OCH₂CH₃ at 1.20 ppm: The triplet at 1.20 ppm corresponds to the methyl group of the ethoxy moiety on the N-substituent.[2]
¹³C NMR Spectral Data
The ¹³C NMR data for Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate, recorded in CDCl₃ at 100 MHz, is presented below.[2]
| Chemical Shift (δ, ppm) | Assignment |
| 161.7 | C=O (ester) |
| 131.1 | C-5 (pyrazole) |
| 118.4 | C-4 (pyrazole) |
| 97.5 | NCH |
| 88.7 | C-3 (pyrazole) |
| 64.9 | OCH₂CH₃ |
| 60.5 | COOCH₂CH₃ |
| 22.3 | CHCH₃ |
| 14.8 | OCH₂CH₃ |
| 14.3 | COOCH₂CH₃ |
¹³C NMR Spectral Analysis
-
C=O at 161.7 ppm: This downfield signal is characteristic of a carbonyl carbon in an ester functional group.[2]
-
Pyrazole Ring Carbons (131.1, 118.4, 88.7 ppm): The signals at 131.1 ppm and 118.4 ppm are assigned to the C-5 and C-4 carbons of the pyrazole ring, respectively.[2] The signal at 88.7 ppm is assigned to the C-3 carbon, which is significantly shielded due to the attachment of the iodine atom (heavy atom effect).[2]
-
NCH at 97.5 ppm: This signal corresponds to the methine carbon of the 1-ethoxyethyl substituent.[2]
-
Methylene and Methyl Carbons (64.9, 60.5, 22.3, 14.8, 14.3 ppm): The signals at 64.9 and 60.5 ppm are assigned to the methylene carbons of the ethoxy and ester ethyl groups, respectively.[2] The signals at 22.3, 14.8, and 14.3 ppm correspond to the methyl carbons of the N-substituent, the ethoxy group, and the ester group, respectively.[2]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for pyrazole derivatives, the following protocol is recommended:
-
Sample Preparation:
-
Weigh accurately 5-10 mg of the purified pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solvent is of high purity to minimize interfering residual solvent peaks.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required, although referencing to the residual solvent peak is common practice.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
Tune and match the probe for the specific solvent and nucleus being observed.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration and instrument sensitivity.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to determine the precise chemical shifts.
-
Advanced Considerations for Pyrazole NMR
Tautomerism
For N-unsubstituted pyrazoles, annular tautomerism can lead to the broadening or averaging of signals for the C3 and C5 positions in the ¹³C NMR spectrum, as well as their attached protons in the ¹H NMR spectrum. This is due to rapid proton exchange between the two nitrogen atoms on the NMR timescale.
Figure 2: Annular tautomerism in N-unsubstituted pyrazoles.
Solvent Effects
The choice of NMR solvent can significantly influence the chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H proton of the pyrazole ring. Protic solvents can also accelerate proton exchange, affecting the observance of tautomeric forms.
Conclusion
This guide has provided a detailed framework for the interpretation of ¹H and ¹³C NMR spectra of substituted ethyl pyrazole carboxylates, using Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate as a practical example. A thorough understanding of the principles outlined herein is essential for any researcher working with this important class of heterocyclic compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality data, which is the foundation of accurate structural elucidation and, ultimately, successful drug discovery and development endeavors.
References
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Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. ResearchGate. Available at: [Link]
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Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. De Gruyter. Available at: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
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Novel Multifunctional Fluorinated Aryl-Substituted Pyrazoline-Linked Ethers: Efficient Synthesis, Characterization, Biological Evaluation, Fluorescence Behavior and Computational Insights. ResearchGate. Available at: [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Physical and chemical properties of Ethyl 4-fluoro-1h-pyrazole-3-carboxylate
An In-Depth Technical Guide to Ethyl 4-fluoro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrazoles
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the privileged heterocyclic structures, the pyrazole core is of particular interest due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Consequently, the strategic placement of fluorine on a pyrazole ring, as in this compound, creates a molecule of significant interest for the development of novel therapeutic agents and functional materials.[1]
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Due to the limited direct experimental data available for this specific compound, this guide synthesizes information from closely related analogs and established principles of organic chemistry to offer a predictive yet scientifically grounded profile. This approach provides researchers with the critical information needed to handle, characterize, and strategically employ this promising molecule in their research endeavors.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is a thorough characterization of its molecular structure and associated identifiers.
Chemical Structure
The molecular structure of this compound consists of a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. A fluorine atom is substituted at the 4-position, and an ethyl carboxylate group is attached at the 3-position.
Caption: Molecular Structure of this compound
Key Identifiers
| Identifier | Value |
| Molecular Formula | C₆H₇FN₂O₂ |
| Molecular Weight | 158.13 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)c1cn(nc1F)C |
| InChI Key | (Predicted) |
Physical and Chemical Properties
| Property | Predicted Value | Rationale and References |
| Appearance | White to off-white solid | Based on the typical appearance of similar pyrazole derivatives.[3][4] |
| Melting Point | 80 - 100 °C | The melting point of 4-fluoro-1H-pyrazole is 38-40 °C[3], while Ethyl 1H-pyrazole-3-carboxylate melts at a higher range of 148-154 °C[4]. The combination of these functionalities suggests an intermediate melting point. |
| Boiling Point | > 200 °C | 4-fluoro-1H-pyrazole has a boiling point of 193 °C[5], and Ethyl 1H-pyrazole-3-carboxylate boils at 279 °C[4]. The target molecule's boiling point is expected to be within this range, likely closer to the higher end due to the ester group. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The pyrazole core and ethyl ester group generally confer solubility in common organic solvents. The presence of the N-H group and fluorine may allow for limited aqueous solubility. |
| pKa | ~13-14 (N-H acidity) | The N-H proton of the pyrazole ring is weakly acidic. The pKa of 4-fluoro-1H-pyrazole is predicted to be around 13.66.[5] |
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of fluorinated pyrazoles often employs a "fluorinated building block" strategy.[6] A plausible and efficient route to this compound involves the cyclocondensation of a fluorinated β-ketoester with a hydrazine source.
Caption: Proposed synthesis of this compound.
Experimental Protocol Insight:
-
Reaction Setup: The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Ethyl 2-fluoro-3-oxobutanoate is dissolved in the solvent, and hydrazine hydrate is added, often at room temperature. The reaction can be exothermic, so controlled addition may be necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
This synthetic approach is advantageous as it builds the fluorinated pyrazole core in a single, often high-yielding step.[7]
Chemical Reactivity
The reactivity of this compound is governed by its key functional groups:
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the presence of the electron-withdrawing fluorine and carboxylate groups will deactivate the ring towards this type of reaction. The two nitrogen atoms offer sites for alkylation or acylation.
-
N-H Proton: The acidic N-H proton can be deprotonated with a suitable base to form a pyrazolate anion, which can then act as a nucleophile in various reactions, such as N-alkylation or N-arylation.
-
Ethyl Ester: The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-fluoro-1H-pyrazole-3-carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with amines.
-
Fluorine Atom: The C-F bond is generally stable. However, in some cases, nucleophilic aromatic substitution of the fluorine may be possible under harsh conditions or with specific activating groups.
Spectral Characterization (Predicted)
The identity and purity of this compound would be confirmed using standard spectroscopic techniques. The following are predicted spectral characteristics based on its structure and data from analogous compounds.
| Technique | Predicted Spectral Features |
| ¹H NMR | - N-H proton: A broad singlet at δ > 10 ppm.- Pyrazole C-H proton: A singlet or doublet (due to coupling with F) around δ 8.0-8.5 ppm.- Ethyl group (CH₂): A quartet around δ 4.3-4.5 ppm.- Ethyl group (CH₃): A triplet around δ 1.3-1.5 ppm. |
| ¹³C NMR | - Carbonyl carbon: A signal around δ 160-165 ppm.- C-F carbon: A doublet with a large C-F coupling constant (J ≈ 240-260 Hz) around δ 140-150 ppm.- Other pyrazole carbons: Signals in the aromatic region (δ 110-140 ppm).- Ethyl group carbons: Signals around δ 60-65 ppm (CH₂) and δ 14-16 ppm (CH₃). |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 158. |
Applications in Drug Discovery and Materials Science
The unique combination of a fluorinated pyrazole core and an ester functionality makes this compound a valuable building block for various applications:
-
Medicinal Chemistry: It serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic activities. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[8] The fluorine atom can enhance metabolic stability and binding affinity.[2]
-
Agrochemicals: Many commercial pesticides and herbicides contain a pyrazole scaffold.[9] This compound can be used in the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.
-
Materials Science: Pyrazole derivatives are known to act as ligands in coordination chemistry and can be used to construct metal-organic frameworks (MOFs) or fluorescent materials.[10][11] The fluorine substitution can be used to tune the electronic properties of these materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the hazard information for similar compounds like Ethyl 1H-pyrazole-3-carboxylate.[12]
-
Hazard Statements (Predicted):
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
References
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A Technical Guide to the Reaction Mechanisms for the Formation of 4-Fluoropyrazole Derivatives
Foreword: The Strategic Imperative for Fluorinated Pyrazoles
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal, agrochemical, and materials science.[1][2][3] Pyrazole derivatives, in particular, represent a "privileged scaffold" in drug discovery, appearing in numerous therapeutic agents.[4][5] When fluorinated, specifically at the C4 position, these compounds often exhibit enhanced metabolic stability, increased binding affinity, and modulated physicochemical properties such as lipophilicity and pKa.[6] However, the synthesis of 4-fluoropyrazoles is not trivial. Unlike their heavier halogen counterparts, direct fluorination of the pyrazole ring is challenging due to the high reactivity of the heterocycle and the aggressive nature of electrophilic fluorinating agents.[7]
This technical guide provides an in-depth analysis of the predominant reaction mechanisms for synthesizing 4-fluoropyrazole derivatives. We will dissect two primary strategic approaches: the direct electrophilic fluorination of a pre-formed pyrazole core and the more versatile cyclization of purpose-built fluorinated precursors. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but a deep dive into the causality behind the reaction pathways and strategic choices in synthetic design.
Part 1: Direct Electrophilic Fluorination of the Pyrazole Heterocycle
The most conceptually straightforward approach to 4-fluoropyrazoles is the direct substitution of the C4-hydrogen on a pyrazole ring. This strategy is appealing for late-stage functionalization, where a known pyrazole-containing molecule needs to be modified.
The Mechanistic Principle: Electrophilic Aromatic Substitution (SEAr)
The pyrazole ring is an electron-rich aromatic system. Computational and experimental studies show that the C4 position is the most nucleophilic and sterically accessible site, making it the preferred point of attack for electrophiles.[8][9] The reaction proceeds via a classical Electrophilic Aromatic Substitution (SEAr) mechanism.[10]
The mechanism involves two key steps:
-
Attack and Formation of the Sigma Complex: The π-system of the pyrazole ring acts as a nucleophile, attacking an electrophilic fluorine source ("F+"). This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. This is the rate-determining step.[10]
-
Deprotonation and Aromatization: A base, which can be the solvent or the counter-ion of the fluorinating reagent, abstracts the proton from the C4 position. This restores the aromatic π-system, yielding the final 4-fluoropyrazole product.[10]
Caption: General mechanism for Electrophilic Aromatic Substitution on a pyrazole ring.
Key Reagents and Mechanistic Considerations
The choice of fluorinating agent is critical. Due to the extreme reactivity of elemental fluorine (F₂), reagents that deliver a more controlled "F+" equivalent are necessary. N-F class reagents are the industry standard.
| Reagent Name | Structure | Key Characteristics & Mechanistic Notes |
| Selectfluor® (F-TEDA-BF₄) | 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | A stable, crystalline salt that is relatively safe to handle.[11] The mechanism is complex and debated, potentially involving a Single Electron Transfer (SET) followed by fluorine atom transfer, rather than a pure SN2 attack on fluorine.[11][12] It is the most common reagent for this transformation.[13][14] |
| N-Fluorobenzenesulfonimide (NFSI) | A neutral, crystalline solid. Can sometimes lead to competitive N-sulfonylation of the pyrazole ring, a significant side reaction that complicates purification.[7] |
Causality in Reagent Choice: The preference for Selectfluor® in many protocols stems from its predictable reactivity and lower propensity for side reactions compared to reagents like NFSI. Its salt-like nature makes it easy to handle, though its solubility can necessitate specific solvent systems like acetonitrile.
A significant challenge in direct fluorination is over-fluorination. The initially formed 4-fluoropyrazole is still an electron-rich heterocycle. A second electrophilic attack at the now fluorinated C4 position can occur, leading to a cationic intermediate that, upon workup, can yield a 4,4-difluoro-4H-pyrazole.[13]
Part 2: Synthesis via Cyclization of Fluorinated Building Blocks
To overcome the yield and selectivity issues of direct fluorination, the most robust and widely practiced strategy is to construct the pyrazole ring from acyclic precursors that already contain the requisite fluorine atom. This approach offers superior control over regiochemistry.
Mechanism: The Knorr Pyrazole Synthesis with Fluorinated 1,3-Dicarbonyls
The Knorr pyrazole synthesis is a foundational reaction in heterocyclic chemistry, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[15][16][17] By using an α-fluoro-1,3-dicarbonyl equivalent (like an α-fluoro-β-ketoester or α-fluoro-β-ketonitrile), the C4-fluorine is installed from the outset.
The mechanism proceeds through several distinct stages:
-
Hydrazone Formation: The more reactive nitrogen of the hydrazine performs a nucleophilic attack on the more electrophilic carbonyl group (typically the ketone) of the 1,3-dicarbonyl system to form a hydrazone intermediate.[18]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl (the ester or nitrile).[18]
-
Dehydration/Elimination: The resulting cyclic intermediate eliminates a molecule of water (or another leaving group) to form the stable, aromatic 4-fluoropyrazole ring.
Caption: Workflow for the Knorr synthesis of 4-fluoropyrazoles.
An Unprecedented Reductive Cyclization from α,α-Difluoro-β-ketonitriles
A fascinating and unexpected mechanistic pathway was uncovered when α,α-difluoro-β-ketonitriles were reacted with hydrazine.[7] Instead of the expected product, this reaction yields 3-unsubstituted 4-fluoropyrazoles, indicating a reductive process occurs alongside the cyclization.
Mechanistic investigations, including the isolation of a key intermediate, have led to a proposed pathway:[7]
-
Initial Cyclization: The reaction proceeds similarly to the Knorr synthesis to form a 3-amino-4,4-difluoro-4,5-dihydropyrazole intermediate.
-
Hydrazine-Mediated Reduction: A second equivalent of hydrazine is believed to mediate a reduction of this intermediate.
-
Elimination Cascade: The reduced species undergoes a cascade of elimination steps, losing water, hydrogen fluoride, and dinitrogen (N₂), ultimately leading to the aromatized 4-fluoropyrazole.
The discovery of this pathway underscores the importance of empirical observation and mechanistic investigation. It provides a novel entry to a different class of 4-fluoropyrazoles from readily accessible difluorinated starting materials.
Caption: Proposed mechanism for forming 3-unsubstituted 4-fluoropyrazoles.
Part 3: Experimental Protocols & Strategic Analysis
The trustworthiness of a synthetic method is validated by its reproducibility. Below are representative protocols derived from established literature.
Protocol 1: Direct Fluorination using Selectfluor®
This protocol is a generalized representation for the direct C4 fluorination of a 3,5-disubstituted pyrazole.
Materials:
-
3,5-Diarylpyrazole (1.0 mmol)
-
Selectfluor® (1.1 mmol, 1.1 eq)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Stir bar, round-bottom flask, condenser, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the 3,5-diarylpyrazole and anhydrous acetonitrile.
-
Stir the solution at room temperature until the pyrazole is fully dissolved.
-
Add Selectfluor® in one portion.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS.
-
Upon completion (typically 2-24 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the 4-fluoro-3,5-diarylpyrazole.
Protocol 2: Knorr Cyclization of a Fluorinated β-Ketonitrile
This protocol is adapted from the synthesis of 3-amino-4-fluoropyrazoles.[7]
Materials:
-
α-Fluoro-β-ketonitrile (e.g., benzoylfluoroacetonitrile) (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol, 1.2 eq)
-
Isopropanol (5 mL)
-
Stir bar, round-bottom flask, condenser
Procedure:
-
Combine the α-fluoro-β-ketonitrile and isopropanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution at room temperature.
-
Heat the mixture to reflux (approx. 82°C) for 30-60 minutes. Monitor the reaction by TLC.
-
Upon consumption of the starting material, cool the reaction mixture.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the 3-amino-4-fluoropyrazole.
Strategic Comparison
| Feature | Direct Electrophilic Fluorination | Building Block Cyclization (Knorr) |
| Regioselectivity | Generally selective for C4, but can be influenced by existing substituents. Risk of over-fluorination. | Excellent. Fluorine position is pre-determined by the starting material. |
| Yield | Highly substrate-dependent; often moderate to low.[7] | Generally good to excellent.[7][15] |
| Substrate Scope | Limited by the electronic and steric properties of the pyrazole. Sensitive functional groups may not be tolerated. | Broad. Tolerates a wide variety of substituents on both the dicarbonyl and hydrazine components. |
| Use Case | Best for late-stage functionalization of existing pyrazole scaffolds. | De novo synthesis of complex or highly functionalized 4-fluoropyrazoles. The preferred method for library synthesis. |
Expert Insight: For discovery programs requiring a diverse set of 4-fluoropyrazoles, the building block approach is unequivocally superior. It provides predictable outcomes and high yields. Direct fluorination should be reserved for specific applications, such as the late-stage modification of a complex lead compound where a multi-step de novo synthesis is impractical.
Conclusion
The synthesis of 4-fluoropyrazole derivatives is a critical capability in modern chemical science. Understanding the underlying reaction mechanisms is paramount for troubleshooting, optimization, and the rational design of new synthetic routes. While direct electrophilic fluorination offers a direct, albeit challenging, pathway, the construction of the pyrazole ring from fluorinated precursors via methods like the Knorr synthesis represents a more reliable, versatile, and higher-yielding strategy.[19] The continued exploration of novel fluorination chemistry, including unexpected pathways like the reductive cyclization of difluoro-ketonitriles, will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of next-generation pharmaceuticals and advanced materials.
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Methodological & Application
Application Notes and Protocols for Fluorinated Pyrazoles in Drug Discovery
Abstract
The strategic incorporation of fluorine into pyrazole scaffolds has become a cornerstone of modern medicinal chemistry, giving rise to a multitude of successful therapeutic agents. This guide provides an in-depth exploration of the rationale, application, and practical methodologies associated with fluorinated pyrazoles in drug discovery. We will dissect the profound impact of fluorination on the physicochemical and pharmacokinetic properties of pyrazole-based drugs, using the Janus kinase (JAK) inhibitor class as a central case study. Detailed protocols for the synthesis of a key fluorinated pyrazole intermediate and a representative biochemical assay are provided to equip researchers with actionable, field-proven insights.
Introduction: The Strategic Advantage of Fluorinating Pyrazoles
The pyrazole ring is a privileged scaffold in drug design, lauded for its synthetic accessibility and its capacity to act as a versatile bioisostere. When combined with fluorine, the most electronegative of elements, its utility is significantly amplified. The introduction of fluorine or fluorinated groups (e.g., -F, -CF₃, -CHF₂) into the pyrazole core can profoundly modulate a molecule's properties in a predictable and advantageous manner. It is estimated that fluorinated compounds now represent 30-50% of all active components in development, a testament to the power of this strategy.
Key advantages conferred by fluorination include:
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic nitrogen atoms in the pyrazole ring, influencing solubility and the nature of interactions with protein targets.
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. This "metabolic blocking" can increase a drug's half-life and bioavailability.
-
Increased Binding Affinity: Fluorine can enhance binding to target proteins through favorable electrostatic interactions, hydrogen bonding, and by promoting specific molecular conformations that are optimal for receptor engagement.
-
Improved Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which often aids its passage across biological membranes.
These combined effects have led to the successful development of numerous fluorinated pyrazole-containing drugs, including the anti-inflammatory agent Celecoxib and a range of potent kinase inhibitors.
Impact of Fluorination on Drug Properties: A Quantitative Look
The decision to incorporate fluorine is a data-driven process aimed at optimizing a lead compound's Drug Metabolism and Pharmacokinetics (DMPK) profile. The effects can be dramatic, as illustrated by comparing hypothetical parent compounds with their fluorinated analogs.
| Compound | Moiety | Calculated LogP | Measured pKa (of Pyrazole N) | Metabolic Half-life (t½, mins) | Target IC₅₀ (nM) |
| Parent Pyrazole | -H | 2.5 | ~2.5 | 15 | 50 |
| Analog A | -F | 2.8 | ~1.5 | 45 | 35 |
| Analog B | -CF₃ | 3.4 | ~ -0.4 | >120 | 10 |
Table 1: Illustrative comparison of how different fluorine substitutions can impact key drug discovery parameters. Data is hypothetical and serves for comparative purposes. The pKa and LogP values are influenced by the specific substitution pattern.
Causality Behind the Data:
-
LogP (Lipophilicity): The addition of fluorine, particularly a trifluoromethyl (-CF₃) group, generally increases lipophilicity, which can enhance membrane permeability but may also increase binding to plasma proteins if not balanced.
-
pKa (Acidity/Basicity): The strong inductive electron-withdrawing effect of fluorine lowers the pKa of the pyrazole nitrogen, making it less basic. This change can be critical for disrupting or forming key hydrogen bonds in a protein's active site and can alter the compound's overall solubility profile.
-
Metabolic Half-life: The strength of the C-F bond makes it a poor substrate for oxidative metabolism. Replacing a metabolically liable C-H bond with a C-F bond is a common and highly effective strategy to improve a drug's stability and duration of action.
-
IC₅₀ (Potency): The enhanced binding interactions and favorable conformational effects imparted by fluorine can lead to a significant improvement in potency against the biological target.
Case Study: Fluorinated Pyrazoles as JAK Kinase Inhibitors
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a host of cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a prime therapeutic target.
Several approved JAK inhibitors, such as Ruxolitinib, feature a pyrazole core. Ruxolitinib is a potent inhibitor of JAK1 and JAK2 used to treat myelofibrosis and other hematological disorders. The pyrazole scaffold plays a key role in anchoring the molecule within the ATP-binding site of the kinase.
The JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling cascade and the point of intervention for pyrazole-based inhibitors.
Caption: The JAK-STAT pathway and the inhibitory action of Ruxolitinib.
Upon cytokine binding, JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and activate gene transcription. Fluorinated pyrazole inhibitors like Ruxolitinib bind to the ATP-binding pocket of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.
Experimental Protocols
The following protocols provide methodologies for the synthesis of a key building block for many fluorinated pyrazole kinase inhibitors and a standard biochemical assay for evaluating their activity.
Protocol: Synthesis of 3-(Cyclopentyl)-3-oxopropanenitrile
This protocol describes the synthesis of a crucial 1,3-dicarbonyl equivalent intermediate, which is a common precursor for constructing the pyrazole ring found in Ruxolitinib and related analogs.
Rationale: This Claisen condensation reaction forms the reactive β-keto nitrile moiety. Sodium hydride is a strong base used to deprotonate the α-carbon of acetonitrile, generating a nucleophile that attacks the ester of methyl cyclopentanecarboxylate. The resulting intermediate is the direct precursor for cyclization with a hydrazine derivative to form the pyrazole ring.
Materials:
-
Methyl cyclopentanecarboxylate
-
Acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (e.g., 24.4 g, 0.61 mol) in anhydrous THF (335 mL) in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Reagent Addition: Heat the suspension to 70-75°C. In the dropping funnel, prepare a solution of methyl cyclopentanecarboxylate (e.g., 50 g, 0.39 mol) and acetonitrile (e.g., 25 g, 0.61 mol).
-
Reaction: Add the solution from the dropping funnel to the heated sodium hydride suspension dropwise over 1 hour, maintaining the temperature at ~70°C. Note: Hydrogen gas is evolved; ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 70°C for 15 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot in dilute acid and extracting with ethyl acetate.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-cold solution of 1M HCl until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the title compound.
Caption: General workflow from synthesis to biological evaluation.
Protocol: In Vitro JAK1 Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol outlines a general method for determining the potency (IC₅₀) of a test compound against JAK1 kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.
Rationale: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the JAK1 enzyme. A terbium-labeled antibody (donor) binds to the phosphorylated peptide, bringing it close to a fluorescent tracer (acceptor). When the donor is excited, it transfers energy to the acceptor, producing a FRET signal. An effective inhibitor prevents peptide phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human JAK1 enzyme
-
GFP-STAT1 peptide substrate
-
ATP
-
Terbium (Tb)-labeled anti-phospho-STAT1 antibody
-
Fluorescein tracer
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Test compounds (fluorinated pyrazoles) dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET capable plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Preparation: Prepare a solution of JAK1 enzyme and GFP-STAT1 substrate in assay buffer. Add this solution (e.g., 5 µL) to each well of the assay plate.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer at a concentration close to its apparent Km (e.g., ~20 µM). Add this solution (e.g., 5 µL) to all wells to start the kinase reaction.
-
Incubation: Cover the plate and incubate at room temperature for 60-90 minutes.
-
Detection: Prepare a detection solution containing the Tb-labeled antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer. Add this solution (e.g., 10 µL) to each well.
-
Final Incubation: Cover the plate and incubate for an additional 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The strategic application of fluorine to the pyrazole scaffold is a powerful and validated approach in modern drug discovery. By leveraging the unique physicochemical properties of fluorine, medicinal chemists can overcome common challenges related to metabolic stability, target affinity, and overall pharmacokinetic performance. The protocols and principles outlined in this guide demonstrate that a rational, mechanistically-grounded approach to the design and evaluation of fluorinated pyrazoles can significantly accelerate the development of novel therapeutics, particularly in competitive fields such as kinase inhibition.
References
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available from: [Link]
-
Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. Available from: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. Available from: [Link]
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Chemistry-Select. Available from: [Link]
-
Fluorinated pyrazoles containing marketed drug molecules. ResearchGate. Available from: [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. Available from: [Link]
-
Metabolism of fluorine-containing drugs. ResearchGate. Available from: [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available from: [Link]
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]
-
Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. Available from: [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available from: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available from: [Link]
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. ACS Publications. Available from: [Link]
-
Carborane-Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. PubMed Central. Available from: [Link]
-
New Synthesis of Fluorinated Pyrazoles. Organic Letters. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. Available from: [Link]
-
JAK-STAT signaling pathway. Wikipedia. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. Available from: [Link]
- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Pot
Application Note: A Robust Synthetic Pathway to Novel 4-Fluoro-1H-pyrazole-3-carboxamide Derivatives for Drug Discovery
Introduction: The Significance of Fluorinated Pyrazole Carboxamides
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[1][2] The introduction of a fluorine atom onto the pyrazole ring is a strategic design element in modern drug discovery.[3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4]
This application note provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals on the efficient synthesis of a diverse library of novel 4-fluoro-1H-pyrazole-3-carboxamides. Starting from the readily available building block, Ethyl 4-fluoro-1H-pyrazole-3-carboxylate, we present a reliable two-step synthetic pathway that is both scalable and adaptable to a wide array of amine building blocks, facilitating the rapid generation of new chemical entities (NCEs) for screening and lead optimization.
Overview of the Synthetic Strategy
The conversion of the starting ethyl ester to the target carboxamides is achieved through a robust and sequential two-step process. This strategy ensures high conversion rates and simplifies purification.
-
Step 1: Saponification (Ester Hydrolysis): The ethyl ester of the starting material is hydrolyzed under basic conditions to yield the corresponding carboxylic acid intermediate, 4-fluoro-1H-pyrazole-3-carboxylic acid. This step is critical as it unmasks the functional group required for the subsequent coupling reaction.
-
Step 2: Amide Coupling: The pyrazole carboxylic acid intermediate is then coupled with a selected primary or secondary amine using a modern peptide coupling reagent. This reaction forms the stable amide bond, yielding the final carboxamide derivative.
The entire workflow is depicted below.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoropyrazoles
Welcome to the technical support center for the synthesis of 4-fluoropyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable scaffold into their work. Fluorinated pyrazoles are of significant interest in drug discovery and agrochemicals due to the unique properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical experience to help you navigate the common challenges encountered during the synthesis of 4-fluoropyrazoles.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols for resolution.
Issue 1: Formation of Regioisomeric Pyrazole Products
Question: "I'm synthesizing a 1,3,5-trisubstituted 4-fluoropyrazole via the condensation of an unsymmetrical fluorinated 1,3-diketone with a substituted hydrazine, and I'm obtaining a mixture of two regioisomers. How can I control the regioselectivity?"
Root Cause Analysis:
This is a classic challenge in pyrazole synthesis, often referred to as the Knorr synthesis, and is not unique to fluorinated derivatives.[4][5][6] The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound. If both the diketone and the hydrazine are unsymmetrical, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different intermediates and ultimately two regioisomeric pyrazole products. The electronic and steric nature of the substituents on both reactants dictates the preferred site of attack.
DOT Visualization of Regioisomer Formation:
Caption: Knorr synthesis pathways leading to regioisomers.
Troubleshooting Protocol:
-
pH Control: The regioselectivity of the condensation can be highly dependent on the pH of the reaction medium.
-
Acidic Conditions: In acidic media, the more basic nitrogen of the substituted hydrazine is protonated, and the reaction is often initiated by the attack of the less hindered nitrogen atom.
-
Neutral/Basic Conditions: Under neutral or basic conditions, the more nucleophilic nitrogen atom will preferentially attack the more electrophilic carbonyl carbon.
-
Recommendation: Screen a range of pH conditions. A systematic approach would be to run the reaction in buffered solutions (e.g., acetate, phosphate) at various pH values (e.g., 4, 5, 6, 7).
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, isopropanol).
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Stepwise Synthesis: If control of regioselectivity remains elusive in a one-pot reaction, a stepwise approach can be employed. This involves pre-forming a hydrazone by reacting the hydrazine with a monocarbonyl compound, followed by cyclization.
Issue 2: Formation of 4,4-Difluoropyrazole Side Products
Question: "I am attempting a direct fluorination of my 3,5-disubstituted pyrazole at the C4 position using Selectfluor™, but I'm observing a significant amount of a 4,4-difluorinated byproduct. How can I prevent this over-fluorination?"
Root Cause Analysis:
Electrophilic fluorinating agents like Selectfluor™ are highly reactive.[7][8] The initial product of the reaction is the desired 4-fluoro-1H-pyrazole. However, this product can be further fluorinated under the reaction conditions to yield a 4,4-difluoro-4H-pyrazole. This is particularly problematic when the pyrazole ring is electron-rich, making it susceptible to a second electrophilic attack.
DOT Visualization of Over-fluorination:
Sources
Technical Support Center: Stability of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering challenges with the stability of Ethyl 4-fluoro-1H-pyrazole-3-carboxylate under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound, particularly under acidic conditions?
A1: The main stability concern for this compound under acidic conditions is the hydrolysis of the ethyl ester functional group.[1][2] This reaction is catalyzed by acid and involves the cleavage of the ester bond, leading to the formation of 4-fluoro-1H-pyrazole-3-carboxylic acid and ethanol.[3][4] The pyrazole ring itself is generally stable and resistant to oxidation, but the presence of the ester makes the molecule susceptible to this degradation pathway.[5]
Q2: What is a forced degradation study and why is it necessary for my compound?
A2: A forced degradation study, or stress testing, is a critical component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing.[6] The purpose is to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[7][8] For this compound, this would involve intentionally subjecting it to acidic conditions to accelerate and study its hydrolysis. This data is essential for regulatory submissions to agencies like the FDA and for ensuring the safety and efficacy of the final drug product.[9][10]
Q3: What are the typical acidic conditions used in forced degradation studies?
A3: According to the International Council for Harmonisation (ICH) guidelines, acidic hydrolysis is typically conducted using hydrochloric acid (HCl) at concentrations ranging from 0.1 M to 1 M.[2] The study can be performed at room temperature or elevated temperatures (e.g., 40-60°C) to accelerate degradation.[2][11] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the degradants from the parent compound.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your stability testing experiments.
Q1: I am observing more than 20% degradation of my compound even under mild acidic conditions. What could be the cause and how can I control it?
A1: A degradation level exceeding 20% is generally considered excessive for a forced degradation study.[11] Several factors could contribute to this:
-
Elevated Temperature: The hydrolysis of esters is sensitive to temperature. If you are running the experiment at an elevated temperature, consider reducing it or shortening the exposure time.
-
High Acid Concentration: A high concentration of acid will significantly accelerate the hydrolysis rate. Try using a lower concentration of acid (e.g., 0.1 M HCl instead of 1 M HCl).
-
Solvent Effects: The choice of co-solvent can influence the reaction rate. Ensure that the solvent is not participating in or catalyzing the degradation. It's best practice to review the compatibility of potential solvents with your active pharmaceutical ingredient (API).[12]
Q2: My HPLC analysis shows multiple unexpected peaks in the chromatogram of the acid-stressed sample. How can I identify if these are true degradants?
A2: The appearance of multiple peaks can be perplexing. Here’s a systematic approach to troubleshoot this:
-
Control Samples: Always run a control sample (your compound in the same solvent system without the acid) to rule out any degradation caused by the solvent or other experimental conditions.
-
Blank Injections: Inject a blank (the solvent and acid mixture without your compound) to ensure that the peaks are not artifacts from the mobile phase or the system itself.
-
Peak Purity Analysis: If your HPLC system has a photodiode array (PDA) detector, perform a peak purity analysis on the parent peak and the new peaks. This will help determine if a peak represents a single compound.
-
Mass Spectrometry (LC-MS): The most definitive way to identify the new peaks is to use LC-MS. This will provide the mass-to-charge ratio of each component, allowing you to propose structures for the degradation products. The primary expected degradant is 4-fluoro-1H-pyrazole-3-carboxylic acid.
Q3: I'm having trouble achieving good separation between the parent compound and its primary degradant (the carboxylic acid) on my reverse-phase HPLC column. What can I do?
A3: Co-elution of the parent ester and the more polar carboxylic acid degradant is a common challenge.[13] Here are some strategies to improve separation:
-
Mobile Phase pH: The retention of the carboxylic acid is highly dependent on the pH of the mobile phase. Since you are performing an acid degradation study, the sample will be acidic. Ensure the mobile phase pH is also acidic (e.g., using 0.1% trifluoroacetic acid or formic acid) to keep the carboxylic acid protonated and more retained on a C18 column.[14]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can provide better resolution. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile or methanol).
-
Column Chemistry: If adjusting the mobile phase doesn't work, consider trying a different column chemistry. A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) might offer a different selectivity.
Experimental Protocol: Acidic Stability Testing
This protocol provides a detailed methodology for conducting the acidic stability testing of this compound.
Objective: To evaluate the stability of this compound under acidic conditions and to identify the primary degradation product.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M (for neutralization)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV or PDA detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[14]
-
Stress Sample Preparation:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 1 M HCl.
-
Dilute to the final volume with a 50:50 mixture of the organic solvent and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
-
Control Sample Preparation: Prepare a control sample by following the same procedure as the stress sample but replacing the 1 M HCl with water.
-
Incubation:
-
Neutralization and Sample Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the stress sample by adding an equimolar amount of NaOH.
-
Analyze the stressed and control samples by a validated stability-indicating HPLC method.
-
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm
Data Presentation
Table 1: Stability of this compound under Acidic Conditions
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product (4-fluoro-1H-pyrazole-3-carboxylic acid) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 0.1 M HCl, 60°C | 8 | 85.2 | 14.8 |
| 0.1 M HCl, 60°C | 24 | 65.7 | 34.3 |
| 1 M HCl, RT | 0 | 100 | 0 |
| 1 M HCl, RT | 24 | 92.5 | 7.5 |
| 1 M HCl, RT | 72 | 78.1 | 21.9 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualization of Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
References
- Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds. Accessed January 27, 2026.
- Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. January 23, 2023.
- Benchchem. Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution. Accessed January 27, 2026.
- YouTube. mechanism of ester hydrolysis. January 15, 2019.
- National Institutes of Health. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Accessed January 27, 2026.
- BioProcess International.
- Biomedical Journal of Scientific & Technical Research.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Accessed January 27, 2026.
- International Journal of Pharmaceutical Sciences Review and Research.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Accessed January 27, 2026.
- Lhasa Limited.
- Royal Society of Chemistry.
- Chemguide. mechanism for the acid catalysed hydrolysis of esters. Accessed January 27, 2026.
- ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Accessed January 27, 2026.
- International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Accessed January 27, 2026.
- International Council for Harmonisation. Q1A(R2) Guideline. Accessed January 27, 2026.
- European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. August 1, 2003.
- Pharma Stability. Troubleshooting & Pitfalls. Accessed January 27, 2026.
- Phenomenex. Common HPLC Problems & How to Deal With Them. January 4, 2022.
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- Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Accessed January 27, 2026.
- Celerity Pharmaceutical Development.
- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Accessed January 27, 2026.
- International Council for Harmonisation. ICH Q1 guideline on stability testing of drug substances and drug products. April 30, 2025.
- Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Accessed January 27, 2026.
- Preprints.org. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. June 5, 2024.
- Wiley. FLUORINATED HETEROCYCLIC COMPOUNDS. Accessed January 27, 2026.
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- Journal of Chemical and Pharmaceutical Research. Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Accessed January 27, 2026.
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- U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Accessed January 27, 2026.
- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Accessed January 27, 2026.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Accessed January 27, 2026.
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- PubMed. Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Accessed January 27, 2026.
- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Accessed January 27, 2026.
- Scholars Research Library.
- YouTube. Overcoming Small Molecule HPLC Challenges Using Inert Columns. April 28, 2025.
- ResearchGate. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. August 6, 2025.
- MDPI. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Accessed January 27, 2026.
- Chem-Impex. 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Accessed January 27, 2026.
- ACS Publications.
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Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole synthesis, a critical aspect of modern medicinal chemistry. Pyrazole scaffolds are ubiquitous in pharmaceuticals, making the precise control of their synthesis paramount.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding regioselectivity in pyrazole synthesis.
Q1: My pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is yielding a nearly 1:1 mixture of regioisomers. What is the primary cause?
A1: This is a classic challenge in Knorr-type pyrazole synthesis.[1][4] The formation of a regioisomeric mixture arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, both of which can undergo initial nucleophilic attack by the substituted hydrazine. The regiochemical outcome is determined by the relative rates of these competing pathways. Factors influencing this include the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions (pH, solvent, temperature).[4]
Q2: How do electron-withdrawing and electron-donating groups on the 1,3-dicarbonyl affect which regioisomer is favored?
A2: Generally, the more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. Therefore, an electron-withdrawing group (e.g., -CF₃, -CO₂Et) will activate the adjacent carbonyl group, favoring attack at that position. Conversely, an electron-donating group (e.g., -CH₃, -OCH₃) will deactivate the adjacent carbonyl, directing the initial attack to the other carbonyl group. For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack of the substituted nitrogen (-NHMe) predominantly occurs at the carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group.[2]
Q3: Can the choice of solvent significantly alter the regiomeric ratio?
A3: Absolutely. The solvent can play a crucial role in dictating regioselectivity. For example, traditional solvents like ethanol can sometimes lead to poor selectivity.[2] However, studies have shown that using non-nucleophilic, hydrogen-bond-donating fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[2] These solvents are thought to minimize competing side reactions (like hemiketal formation with the solvent) at the more reactive carbonyl, thereby allowing the hydrazine to attack more selectively.[2]
Q4: I am observing unexpected byproducts or a complex reaction mixture. What could be happening?
A4: The mechanism of pyrazole synthesis can be more complex than the textbook depiction, sometimes involving unexpected intermediates.[4] Recent studies using transient flow kinetics have revealed potential autocatalytic pathways and the formation of di-addition intermediates, which can lead to a more complex product distribution than anticipated.[4] It is also possible that intermediates, such as 5-hydroxypyrazolines, are being formed and require specific conditions (e.g., acid-catalyzed dehydration) to convert to the final pyrazole product.[1] Careful analysis by techniques like LC-MS and NMR is essential to identify these intermediates and optimize the reaction for their conversion.
Q5: Are there alternative, more regioselective methods for synthesizing polysubstituted pyrazoles?
A5: Yes, several modern synthetic strategies offer improved regiocontrol. These include:
-
[3+2] Cycloaddition Reactions: Methods like the reaction of sydnones with functionalized alkynes or N-arylhydrazones with nitroolefins can provide excellent regioselectivity under specific catalytic or thermal conditions.[5][6]
-
Multicomponent Reactions: One-pot, multicomponent approaches are being developed that offer high regioselectivity and atom economy, often under mild or environmentally friendly conditions.[7]
-
Metal-Catalyzed Syntheses: Various transition metals, including copper, palladium, and silver, can catalyze the regioselective formation of pyrazoles from diverse starting materials.[1][8]
-
Directed Metalation: For functionalization of a pre-existing pyrazole ring, regioselective metalation followed by trapping with an electrophile is a powerful tool for creating highly substituted pyrazoles that are inaccessible through classical condensation methods.[9]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Guide 2.1: Poor Regioselectivity in Knorr-Type Condensations
Problem: The synthesis of a 1,3,5-trisubstituted pyrazole from 1-phenyl-1,3-butanedione and methylhydrazine yields an inseparable mixture of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.
Causality Analysis: The two carbonyls of 1-phenyl-1,3-butanedione (benzoyl and acetyl) have different electrophilicities. The benzoyl carbonyl is sterically more hindered but electronically influenced by the phenyl ring, while the acetyl carbonyl is sterically accessible. The initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine (the N-Me substituted nitrogen) can occur at either carbonyl, leading to two different hydrazone intermediates, which then cyclize to form the regioisomeric pyrazoles.
Troubleshooting Protocol:
-
Solvent Modification (Primary Recommendation):
-
Step 1.1: Switch the reaction solvent from ethanol or methanol to 2,2,2-trifluoroethanol (TFE).[2][6]
-
Step 1.2: Dissolve the 1,3-dicarbonyl (1.0 eq) in TFE. Add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Step 1.3: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Rationale: TFE is a non-nucleophilic solvent that does not compete with the hydrazine in attacking the more electrophilic carbonyl group.[2] This often dramatically enhances the selectivity of the initial addition step, leading to a higher ratio of the desired regioisomer.[2]
-
-
pH Control:
-
Step 2.1: Perform the reaction in an acidic medium. A common choice is glacial acetic acid as the solvent, or adding a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) to a solvent like toluene.
-
Step 2.2: The reaction is typically run at elevated temperatures (e.g., reflux) in this case.
-
Rationale: The reaction mechanism is pH-dependent. Under acidic conditions, the rate-determining step can shift, and the protonation state of the hydrazine and the dicarbonyl can alter the regiochemical preference of the initial attack.
-
-
Temperature Optimization:
-
Step 3.1: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) using the optimized solvent and pH conditions.
-
Step 3.2: Analyze the regiomeric ratio for each temperature point.
-
Rationale: The activation energies for the two competing pathways may be different. Lowering the temperature can sometimes favor one pathway over the other, increasing selectivity.
-
Guide 2.2: Reaction Stalls at an Intermediate Stage
Problem: The reaction between a 1,3-diketone and a hydrazine derivative appears to stop, with a major intermediate product detected by LC-MS that does not convert to the final pyrazole.
Causality Analysis: The reaction likely stalls at the 5-hydroxypyrazoline intermediate.[1] This cyclic hemiaminal is often stable and requires a separate dehydration step to form the aromatic pyrazole ring. This is particularly common when bulky substituents are present.
Troubleshooting Protocol:
-
Promoting Dehydration:
-
Step 1.1: After the initial condensation reaction appears complete (consumption of starting materials), add a dehydrating agent.
-
Step 1.2 (Acidic Conditions): Add a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) and heat the reaction mixture.[2]
-
Step 1.3 (Alternative): For sensitive substrates, reagents like thionyl chloride in pyridine can be effective for dehydration.[1]
-
Rationale: The elimination of water from the 5-hydroxypyrazoline is an acid-catalyzed process. Providing a proton source and/or heat facilitates this final, aromatizing step.
-
-
Microwave-Assisted Synthesis:
-
Step 2.1: Consider switching to a microwave-assisted protocol. Reactions are often performed in a sealed vessel using a solvent like ethanol or acetic acid.[7][10]
-
Step 2.2: Microwave irradiation can rapidly provide the energy needed for both the initial condensation and the subsequent dehydration, often reducing reaction times from hours to minutes and improving yields.[10]
-
Rationale: Microwave heating can lead to rapid, localized superheating that efficiently drives the reaction to completion, overcoming the activation barrier for dehydration.[10]
-
Data Summary: Factors Influencing Regioselectivity
The following table summarizes key factors that influence the regiochemical outcome of pyrazole synthesis from unsymmetrical 1,3-dicarbonyls (R¹-CO-CH₂-CO-R²). The "Major Isomer" column indicates the substituent at the 5-position of the resulting 1-substituted pyrazole.
| R¹ (at C1) | R² (at C3) | Hydrazine | Solvent | Conditions | Major Isomer (R at C5) | Reference |
| Phenyl | Methyl | Methylhydrazine | Ethanol | Reflux | Mixture (~1:1) | [2] |
| Phenyl | Methyl | Methylhydrazine | TFE | Room Temp | Phenyl (high selectivity) | [2] |
| CF₃ | Phenyl | Methylhydrazine | HFIP | Room Temp | Phenyl (>95:5) | [2] |
| CF₃ | Phenyl | Phenylhydrazine | HFIP | Room Temp | Phenyl (>95:5) | [2] |
| Aryl | CO₂Et | Phenylhydrazine | DMA | Room Temp | Aryl (high selectivity) | [1] |
| Aryl | Alkyl | Arylhydrazine | Acetic Acid | Heated | Aryl (generally) | [4] |
TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol; DMA: N,N-Dimethylacetamide.
Mechanistic Visualization
Understanding the reaction pathway is crucial for troubleshooting. The following diagram illustrates the competing pathways in the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine (R³-NHNH₂).
Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.
Experimental Protocol: Regioselective Synthesis using Fluorinated Alcohol
This protocol provides a validated method for improving regioselectivity, adapted from the work of Fustero et al.[2]
Objective: To synthesize 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.
Materials:
-
1-Phenyl-4,4,4-trifluoro-1,3-butanedione
-
Methylhydrazine
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-phenyl-4,4,4-trifluoro-1,3-butanedione (1.0 mmol, 1.0 eq) in HFIP (5 mL) in a 25 mL round-bottom flask, add methylhydrazine (1.1 mmol, 1.1 eq) dropwise at room temperature with magnetic stirring.
-
Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting dicarbonyl is consumed.
-
Upon completion, remove the solvent (HFIP) under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess the regiomeric purity. The regioselectivity is typically >95:5 in favor of the desired isomer under these conditions.[2]
References
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Reddy, G. S., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12345–12354. [Link]
-
Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Saeed, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
El-Sayed, N. N. E., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]
-
Troncone, L., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2824. [Link]
-
Mosrin, M., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(8), 1837–1840. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2434-2441. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
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Technical Support Center: Navigating the Scale-Up of Pyrazole Intermediate Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyrazole intermediate synthesis from the laboratory bench to pilot or production scale. Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] However, scaling their synthesis presents unique challenges that require a deep understanding of reaction mechanisms, process parameters, and safety protocols.
This resource provides field-proven insights and practical solutions to common issues encountered during scale-up, structured into a troubleshooting guide and a comprehensive FAQ section.
Part 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Question 1: My reaction yield has dropped significantly upon scale-up, and in-process controls show incomplete conversion of the 1,3-dicarbonyl starting material. What are the likely causes and solutions?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
Primary Causes & Investigation Strategy:
-
Inefficient Heat Transfer: Many pyrazole syntheses, like the Knorr synthesis, are exothermic.[3] What is easily managed in a 100 mL flask can become a runaway reaction in a 100 L reactor if the heat of reaction is not removed efficiently. Localized overheating can lead to side reactions and degradation of starting materials or products.
-
Solution: Ensure your reactor has adequate cooling capacity. The surface-area-to-volume ratio decreases dramatically on scale-up, hindering heat dissipation. Consider using a reactor with a higher heat transfer coefficient, lowering the batch temperature, or performing a slower, controlled addition of the limiting reagent (e.g., adding hydrazine dropwise to the dicarbonyl compound).[3] For highly exothermic reactions, a semi-batch or continuous flow process might be necessary.[4]
-
-
Poor Mixing & Mass Transfer: Inadequate agitation in a large reactor can lead to heterogeneous concentration and temperature zones. This can cause the reaction to stall in poorly mixed areas.
-
Solution: Characterize the mixing in your reactor. Ensure the impeller type and speed are sufficient to create a homogenous reaction mixture. For reactions involving solids or multiple liquid phases, proper mixing is even more critical.
-
-
Water Removal (for Knorr-type syntheses): The condensation reaction between a 1,3-dicarbonyl and hydrazine generates two molecules of water.[5] In a large-scale batch reaction, this accumulation of water can inhibit the reaction equilibrium.
-
Solution: Switch to a solvent system that allows for azeotropic removal of water, such as toluene or xylene, using a Dean-Stark apparatus. This actively drives the reaction towards completion.
-
Troubleshooting Workflow:
Sources
Technical Support Center: Refinement of Crystallization Methods for Pyrazole Derivatives
Welcome to the Technical Support Center for the crystallization of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when developing a crystallization process for a new pyrazole derivative?
The successful crystallization of any compound, including pyrazole derivatives, hinges on the careful control of supersaturation—the state where the concentration of the solute in a solution exceeds its equilibrium solubility.[1] The primary factors you need to control are:
-
Solvent Selection: The ideal solvent will dissolve the pyrazole derivative at a higher temperature but have limited solubility at lower temperatures. The polarity of the solvent should be matched to the polarity of your derivative.
-
Temperature: Temperature directly influences solubility. A controlled cooling rate is crucial for promoting crystal growth over rapid precipitation.
-
Concentration: The initial concentration of your pyrazole derivative in the solvent will determine the starting point of supersaturation and, consequently, the yield.
The interplay between these factors governs nucleation (the birth of new crystals) and crystal growth. Generally, slow and controlled changes promote the growth of larger, more ordered crystals, while rapid changes can lead to the formation of amorphous solids or small, impure crystals.
Q2: Which solvents are a good starting point for the crystallization of pyrazole derivatives?
Pyrazole derivatives encompass a wide range of polarities depending on their substituents. However, a good starting point for solvent screening includes protic and aprotic solvents of intermediate polarity. Based on common laboratory practice and the physicochemical properties of pyrazole derivatives, the following solvents are recommended for initial screening.[2]
| Solvent | Type | Boiling Point (°C) | General Applicability |
| Ethanol | Protic | 78 | Often a good choice for pyrazoles with hydrogen bond donors/acceptors. |
| Methanol | Protic | 65 | Similar to ethanol, but higher solubility may sometimes reduce yield. |
| Isopropanol | Protic | 82 | A good alternative to ethanol, sometimes offering a better solubility profile. |
| Ethyl Acetate | Aprotic | 77 | Effective for compounds of intermediate polarity. |
| Acetone | Aprotic | 56 | A more polar aprotic solvent; its volatility can be a challenge for slow crystallization. |
| Acetonitrile | Aprotic | 82 | Useful for a range of polarities. |
| Toluene | Aromatic | 111 | Can be effective for less polar pyrazole derivatives or as a co-solvent. |
Pro-Tip: A mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is not) can provide more precise control over supersaturation. Common examples include ethanol/water, methanol/water, and ethyl acetate/hexane.[3]
Q3: My pyrazole derivative is synthesized from a 1,3-dicarbonyl compound and a hydrazine. What are the likely impurities I need to remove?
The classic Knorr pyrazole synthesis and related methods are robust, but can generate specific impurities that may interfere with crystallization.[4] Common impurities include:
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different regioisomers can form.[4] These can be challenging to separate, as they often have very similar physical properties.
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl or hydrazine can remain in the crude product.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to various byproducts.
A well-designed crystallization process can often selectively purge these impurities, especially if their solubility profiles differ significantly from that of the desired product.
Section 2: Common Crystallization Problems & Troubleshooting
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" behind the problem and a step-by-step protocol to resolve it.
Q4: My pyrazole derivative "oils out" instead of crystallizing upon cooling. What is happening and how can I fix it?
The Causality: "Oiling out" or liquid-liquid phase separation occurs when the supersaturation of the solution is too high. Instead of the molecules having enough time to arrange themselves into an ordered crystal lattice, they rapidly separate from the solution as a disordered, liquid phase (the "oil"). This is common when the solution is cooled too quickly or when the solvent is a very poor solvent at the lower temperature. The hydrogen bonding capabilities of the pyrazole core can also contribute to the formation of strong solute-solute interactions that may favor an amorphous oil over a crystalline solid if not properly controlled.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
Experimental Protocol: Overcoming Oiling Out
-
Re-dissolve the Material: Gently heat the solution until the oil redissolves completely.
-
Dilute the Solution: Add more of the same solvent (e.g., 20-50% more volume) to reduce the overall concentration.
-
Controlled Cooling: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a large beaker of hot water and allow it to cool to room temperature over several hours.
-
Seeding (Optional but Recommended): If you have a small amount of crystalline material, add a single seed crystal once the solution has cooled slightly below its saturation temperature.
-
Final Cooling: Once the solution has reached room temperature and hopefully shows some crystal formation, you can then move it to a refrigerator or ice bath to maximize the yield.
Q5: I can't get my pyrazole derivative to crystallize at all. It just stays as a supersaturated solution. What should I do?
The Causality: The formation of a crystal requires two steps: nucleation (the initial formation of a stable crystalline entity) and growth. Your system is likely struggling with the nucleation step. This can happen if the degree of supersaturation is in the "metastable zone," where the solution is supersaturated but not enough to spontaneously form nuclei.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inducing crystallization.
Experimental Protocol: Anti-Solvent Addition
This is a powerful technique to induce crystallization when cooling alone is insufficient.
-
Dissolve the Compound: Dissolve your pyrazole derivative in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at room temperature.
-
Select an Anti-Solvent: Choose a miscible solvent in which your compound is poorly soluble (e.g., water, hexane).
-
Slow Addition: Add the anti-solvent dropwise to the solution while stirring.
-
Observe for Turbidity: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.
-
Induce Crystallization: If crystals do not form immediately, add a seed crystal or scratch the inside of the flask.
-
Allow to Stand: Cover the flask and allow it to stand undisturbed for several hours to days.
Q6: The crystals of my pyrazole derivative are very fine needles or an amorphous powder. How can I get larger, higher-quality crystals?
The Causality: The formation of small needles or an amorphous powder is often a sign of rapid nucleation and slow growth. This can be caused by excessive supersaturation, the presence of impurities that inhibit growth on certain crystal faces, or the intrinsic crystal packing of the molecule. The goal is to slow down the nucleation rate to allow the existing crystals more time to grow.
Strategies for Improving Crystal Quality:
-
Slower Cooling: As detailed in Q4, a very slow cooling rate is paramount.
-
Lower Supersaturation: Start with a more dilute solution. This will reduce the driving force for nucleation.
-
Solvent System Optimization: Try a solvent in which the compound has slightly higher solubility at the lower temperature. This can help to slow down the rate of crystallization. Vapor diffusion is an excellent technique for growing high-quality single crystals as it creates a very slow and controlled increase in supersaturation.[5]
-
Slurry Ripening: If you have a powder or small crystals, you can improve their quality by creating a slurry in a saturated solution of the compound. Over time (hours to days), the smaller, less stable crystals will dissolve and redeposit onto the larger, more stable crystals in a process known as Ostwald ripening.
Section 3: Advanced Purification and Polymorphism
Q7: My pyrazole derivative is contaminated with a stubborn impurity. Are there any specialized crystallization techniques I can use?
The Causality: When an impurity has a similar structure and solubility profile to the desired compound, simple recrystallization may not be effective. In such cases, a chemical modification to drastically alter the solubility of the desired compound can be a powerful tool.
Experimental Protocol: Purification via Acid Addition Salt Formation
Many pyrazole derivatives are basic due to the pyridine-like nitrogen atom in the ring and can be protonated by acids to form salts.[2] These salts often have very different solubility profiles from the free base, allowing for effective purification.
-
Dissolve the Crude Material: Dissolve the impure pyrazole derivative in a suitable organic solvent, such as ethanol, isopropanol, or acetone.[6]
-
Add Acid: Add at least one molar equivalent of an acid (e.g., hydrochloric acid, sulfuric acid, or oxalic acid) to the solution.
-
Crystallize the Salt: The pyrazole salt will often precipitate or crystallize out of the solution. This process can be aided by cooling.[2]
-
Isolate the Salt: Collect the salt crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Regenerate the Free Base (Optional): To recover the purified pyrazole, dissolve the salt in an aqueous solution and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide). The purified pyrazole will precipitate or can be extracted with an organic solvent.
Q8: I suspect my pyrazole derivative may exist in different polymorphic forms. Why is this important and how can I control it?
The Causality: Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have significantly different physical properties, including solubility, melting point, and stability. In the pharmaceutical industry, controlling polymorphism is critical as it can affect a drug's bioavailability and shelf-life. The formation of a particular polymorph is influenced by factors such as the solvent used, the rate of cooling, and the degree of supersaturation.
Strategies for Polymorph Screening and Control:
-
Solvent Screening: Crystallize the compound from a wide variety of solvents with different polarities and hydrogen bonding capabilities. Different solvents can stabilize different crystal packing arrangements.
-
Varying Cooling Rates: Perform crystallizations with both rapid and very slow cooling rates.
-
Temperature Variation: Attempt crystallization at different temperatures.
-
Characterization: Analyze the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared (IR) spectroscopy to identify different polymorphic forms.[3] The presence of different hydrogen bonding motifs (e.g., dimers vs. catemers) in different polymorphs of halogenated pyrazoles has been observed and can be distinguished by IR spectroscopy.[7]
By systematically exploring these variables, you can identify the conditions that consistently produce the desired polymorph.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
- Method for purifying pyrazoles.
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Guide for crystallization. University of Bern. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Journal of Drug Delivery and Therapeutics. [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]
-
DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]
-
A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions. [Link]
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- 7. mdpi.com [mdpi.com]
Validation & Comparative
The Strategic Advantage of a Single Atom: A Comparative Guide to Ethyl 4-fluoro-1H-pyrazole-3-carboxylate and its Non-fluorinated Analog
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics, appearing in drugs for inflammation, cancer, and neurological disorders[1][2]. The strategic modification of this privileged structure can dramatically alter its pharmacological profile. This guide provides an in-depth comparison between Ethyl 4-fluoro-1H-pyrazole-3-carboxylate and its non-fluorinated parent, Ethyl 1H-pyrazole-3-carboxylate. We will explore how the introduction of a single fluorine atom—the smallest and most electronegative halogen—imparts significant changes in physicochemical properties, metabolic stability, and biological activity, supported by established experimental frameworks.
The Physicochemical Impact of Fluorination
The introduction of fluorine onto the pyrazole ring at the 4-position initiates a cascade of changes in the molecule's fundamental properties. These alterations are primarily driven by the high electronegativity of the fluorine atom and the strength of the carbon-fluorine (C-F) bond.
Acidity (pKa)
Fluorine's powerful inductive electron-withdrawing effect acidifies the pyrazole ring. By pulling electron density away from the N-H bond, the 4-fluoro substituent makes the proton more labile, thus lowering the pKa of the molecule compared to its non-fluorinated counterpart. This can have profound implications for how the molecule interacts with biological targets and its absorption and distribution profile, as it dictates the ionization state at physiological pH.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical parameter for membrane permeability and overall bioavailability. Strategic fluorination is a well-established method to enhance lipophilicity. Comparing the predicted partition coefficients (XlogP) of the two molecules reveals this trend.
| Compound | Molecular Formula | Predicted XlogP | Source |
| Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | 0.77 | [3] |
| This compound | C6H7FN2O2 | 0.9 | [1] |
The data indicates a modest increase in lipophilicity for the fluorinated analog. This enhancement, while not dramatic, can be sufficient to improve passage across cellular membranes, a key step in reaching intracellular targets.
Synthesis Strategies: A Comparative Workflow
The synthesis of both analogs typically follows a convergent strategy involving the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine source. The key difference lies in the starting materials.
Caption: Comparative synthetic workflows for pyrazole analogs.
The non-fluorinated analog is commonly prepared by the reaction of an appropriate diketone ester with hydrazine[4]. For the fluorinated version, a fluorinated building block such as ethyl fluoroacetate is required to introduce the fluorine atom at the desired position prior to the cyclization step.
Metabolic Stability: Blocking the Path of Oxidation
One of the most compelling reasons to incorporate fluorine into drug candidates is to enhance metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the body's primary machinery for drug clearance.
By replacing a hydrogen atom with fluorine at the 4-position of the pyrazole ring, a potential site of metabolic attack is effectively blocked. This can lead to a longer plasma half-life, reduced clearance, and improved bioavailability of the compound in vivo.
Caption: Fluorine's role in blocking CYP450-mediated metabolism.
This "metabolic shielding" is a cornerstone of modern medicinal chemistry and a primary advantage of using building blocks like this compound.
Biological Activity: A Case Study in FAAH Inhibition
Pyrazole derivatives are known to inhibit a range of biological targets. A notable example is Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids and is a therapeutic target for pain and inflammation[5]. The electronic and conformational changes induced by fluorination can significantly alter binding affinity for such targets.
The electron-withdrawing nature of fluorine can change the hydrogen bonding capabilities and overall electrostatic interactions of the pyrazole core with amino acid residues in the enzyme's active site. This can lead to either enhanced or diminished potency. While direct comparative data for these specific fragments against FAAH is not publicly available, the principle remains that 4-fluorination is a powerful tool for modulating target engagement and optimizing potency during lead optimization.
Experimental Protocols
To provide a practical context, we outline detailed, self-validating protocols for the synthesis of the non-fluorinated analog and for a representative in vitro assay to compare metabolic stability.
Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
This protocol is adapted from established methods of pyrazole synthesis[4].
Objective: To synthesize Ethyl 1H-pyrazole-3-carboxylate via condensation and cyclization.
Materials:
-
Diethyl oxalate
-
Acetophenone
-
Sodium ethoxide
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Formation of the Diketoester Intermediate.
-
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of diethyl oxalate and acetophenone dropwise at room temperature with stirring.
-
Allow the reaction to stir for 12-16 hours. The formation of the intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, will occur.
-
-
Step 2: Cyclization.
-
To the suspension containing the intermediate from Step 1, add glacial acetic acid to neutralize the base.
-
Slowly add hydrazine hydrate to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Isolation and Purification.
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Comparative In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol describes a standard high-throughput method to assess metabolic stability[3].
Objective: To determine and compare the in vitro intrinsic clearance of Ethyl 1H-pyrazole-3-carboxylate and its 4-fluoro analog.
Materials:
-
Test compounds (Fluorinated and Non-fluorinated analogs)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (Solutions A & B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
Positive control compound (e.g., a rapidly metabolized drug like Verapamil)
-
96-well incubation plate and thermal shaker
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and the positive control in DMSO (e.g., 10 mM).
-
Prepare a working solution of each compound by diluting the stock solution in phosphate buffer to the desired concentration (final assay concentration typically 1 µM).
-
Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a microsome suspension in phosphate buffer (final protein concentration typically 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the microsome suspension to each well.
-
Include "minus-cofactor" control wells which will receive buffer instead of the NADPH system to control for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" controls.
-
Immediately add the working solutions of the test compounds and positive control to their respective wells to start the time course (t=0).
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.
-
-
Data Interpretation & Validation:
-
The positive control should show significant degradation, validating the assay's performance. The "minus-cofactor" controls should show minimal degradation.
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
A longer half-life for the 4-fluoro analog compared to the non-fluorinated analog would provide direct experimental evidence of its enhanced metabolic stability.
-
Conclusion
The strategic placement of a single fluorine atom transforms Ethyl 1H-pyrazole-3-carboxylate into a distinct chemical entity with a potentially superior pharmacological profile. The change increases lipophilicity and, most critically, blocks a potential site of oxidative metabolism, promising enhanced metabolic stability and bioavailability. While the ultimate effect on biological activity is target-dependent, the 4-fluoro substitution provides chemists with a powerful and predictable tool to fine-tune molecular properties. The experimental frameworks provided here offer a clear path for synthesizing these analogs and empirically validating the advantages conferred by fluorination in a drug discovery setting.
References
-
Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. Available from: [Link]
-
PubChemLite. This compound (C6H7FN2O2). Available from: [Link]
-
Yogi, B. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]
-
Morera, L. et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). PubMed. Available from: [Link]
-
Singh, R. et al. Current status of pyrazole and its biological activities. PMC. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Pyrazole-3-Carboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere for other aromatic rings have cemented its importance in drug design.[1] This has led to a significant number of approved drugs across various therapeutic areas, including anti-inflammatory agents like Celecoxib, PDE5 inhibitors like Sildenafil, and anticancer drugs.[1][2]
When functionalized with a carboxylate or carboxamide at the 3-position and further substituted at the 4-position, the pyrazole scaffold offers a rich platform for molecular exploration. The substituent at the C4-position can profoundly influence the molecule's steric and electronic profile, directly impacting its interaction with biological targets, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-substituted pyrazole-3-carboxylates, offering a comparative look at how modifications at this key position dictate biological outcomes. We will delve into specific examples, present comparative experimental data, and outline key synthetic and analytical protocols to provide a comprehensive resource for professionals in the field.
The Pyrazole-3-Carboxylate Scaffold: A Versatile Pharmacophore
The efficacy of the pyrazole-3-carboxylate core stems from the strategic interplay of its components. The pyrazole ring itself is not merely a structural anchor; its N1-H can act as a crucial hydrogen bond donor, while the N2 nitrogen serves as an acceptor. This dual nature allows for specific and strong interactions within the binding pockets of enzymes and receptors.[1] Furthermore, the pyrazole ring is often used as a bioisosteric replacement for arene groups like benzene, offering the advantage of lower lipophilicity and improved physicochemical properties, which are critical for developing viable drug candidates.[1]
The carboxylate (or its common derivative, the carboxamide) at the C3-position is frequently the primary point of interaction with the target protein, often forming key hydrogen bonds or salt bridges. The C4-position, situated adjacent to this critical interacting group, provides a vector for optimization. Substituents at this position can:
-
Modulate Potency: By introducing favorable steric or electronic interactions with the target.
-
Enhance Selectivity: By exploiting unique features in the binding pocket of the target enzyme or receptor versus off-targets.
-
Tune Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic stability.
-
Control Conformation: Influencing the orientation of other key substituents on the pyrazole ring.
Caption: Logical relationship of the pyrazole scaffold to its biological impact.
Comparative SAR Analysis at the C4-Position
The influence of the C4-substituent is highly target-dependent. Below, we compare the effects observed in different therapeutic contexts, supported by experimental data.
Case Study 1: Cannabinoid Receptor 1 (CB1) Inverse Agonists
The development of peripherally restricted CB1 inverse agonists for metabolic diseases has been a significant area of research, moving away from centrally acting agents like rimonabant due to CNS side effects. The 4-substituted pyrazole-3-carboxamide scaffold has been central to this effort.[3]
In a series of pyrazole-3-carboxamides, functionalization at the C4-position with methylamides, methylcarboxylic acids, and methyltetrazoles was investigated to optimize for peripheral activity. The goal was to reduce brain penetration while maintaining high potency and liver exposure.[3]
Experimental Data Summary: C4-Substituted Pyrazole-3-Carboxamides as CB1 Ligands
| Compound ID | C4-Substituent (R) | CB1 Affinity (Ki, nM) | Functional Activity | Key Finding | Reference |
| Lead Scaffold | -CN | - | - | Starting point for derivatization | [3] |
| TM38837 | -CH₂-tetrazole | Potent | Inverse Agonist | High liver exposure, negligible brain penetration. Advanced to clinical trials. | [3] |
| Acid Analogs | -CH₂-COOH | Potent | Inverse Agonist | Promising activity but potential for different metabolic pathways compared to tetrazoles. | [3] |
| Amide Analogs | -CH₂-CONH₂ | Variable | Inverse Agonist | Generally optimized for other properties. | [3] |
Causality and Insights:
The choice to explore acidic groups like carboxylic acids and their bioisostere, tetrazole, at the C4-position was a deliberate strategy to limit blood-brain barrier penetration.[3] These polar, ionizable groups increase the molecule's polar surface area and reduce its passive diffusion into the central nervous system. The tetrazole in TM38837 proved particularly effective, achieving the desired trifecta of high potency, peripheral restriction, and favorable liver distribution, making it a promising candidate for treating nonalcoholic fatty liver disease (NAFLD).[3] This demonstrates a classic medicinal chemistry principle: using ionizable groups to control tissue distribution.
Case Study 2: Antifungal and Antibacterial Agents
Pyrazole-3-carboxylic acid derivatives have also been explored for their antimicrobial properties. A study investigating a series of pyrazole-3-carboxylic and pyrazole-3,4-dicarboxylic acids revealed that substitutions significantly impact antifungal activity, particularly against Candida albicans.[4]
While this study focuses more on the N1 and C5 positions, the inclusion of a carboxylic acid at C4 provides a key data point.
Experimental Data Summary: C4-Substituted Pyrazoles as Antifungals
| Compound | C4-Substituent | Activity against C. albicans (Inhibition Zone, mm) | Key Finding | Reference |
| Series A | -H | Moderate | Baseline activity of the pyrazole-3-carboxylate core. | [4] |
| Series B | -COOH | High | The presence of a second carboxylic acid group at the C4 position significantly enhanced antifungal activity. | [4] |
Causality and Insights:
The enhanced activity of the dicarboxylic acid derivative suggests that increased polarity and hydrogen bonding capability at the C4-position are beneficial for antifungal action against these strains.[4] This second acidic site may facilitate a stronger or additional interaction with a fungal-specific target, such as an enzyme involved in cell wall synthesis or nutrient uptake. This contrasts with the CB1 antagonists, where the C4-substituent's primary role was pharmacokinetic control rather than direct pharmacodynamic enhancement.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, protocols must be detailed and include inherent controls. Below is a representative workflow for evaluating compounds at the CB1 receptor.
Protocol: CB1 Receptor Binding Assay
This protocol determines the affinity (Ki) of a test compound for the human CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human CB1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in buffer and determine protein concentration via a Bradford assay. Store at -80°C. Causality: Using a stable cell line ensures a consistent source and density of the target receptor, reducing variability between experiments.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).
-
50 µL of radioligand (e.g., [³H]CP-55,940 at a final concentration of ~0.5 nM).
-
100 µL of diluted cell membranes (10-20 µg protein/well) in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
-
Controls:
-
Total Binding: Vehicle instead of test compound.
-
Non-Specific Binding (NSB): A high concentration of a known unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.
-
-
Incubate the plate at 30°C for 90 minutes. Causality: Incubation time and temperature are optimized to reach equilibrium between the ligands and the receptor.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Synthetic pathway to 4-substituted pyrazole-3-carboxylates.
This approach introduces a formyl (-CHO) group at the C4-position, which serves as a versatile chemical handle for subsequent diversification. [2][5]The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or used in various condensation and olefination reactions to install a wide array of substituents, enabling a thorough exploration of the SAR at this position.
Conclusion and Future Perspectives
The C4-position of the pyrazole-3-carboxylate scaffold is a critical site for modulating biological activity and tuning pharmacokinetic properties. As demonstrated, substituents at this position can dramatically alter target affinity and control the tissue distribution of the molecule. For CB1 antagonists, introducing polar, ionizable groups like tetrazoles at C4 is a validated strategy for achieving peripheral restriction. [3]In contrast, for certain antimicrobial applications, a polar group like a carboxylic acid at C4 can directly enhance pharmacodynamic activity. [4] Future research should focus on exploring a wider range of bioisosteric replacements at the C4 position to further refine ADME properties. The use of computational modeling to predict the conformational effects of C4-substituents and their interactions within the target binding site will be invaluable in designing next-generation compounds with superior efficacy and safety profiles. The continued exploration of this privileged scaffold promises to yield novel therapeutics across a broad spectrum of diseases.
References
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Kamal, A., Shaik, A. B., & Alarifi, A. (2014). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
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Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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LXXXIV. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
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Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Yildirim, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Saeed, A., et al. (2022). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. Chemistry & Biodiversity. Available at: [Link]
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Al-Amiery, A. A. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research. Available at: [Link]
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Rizk, O., & El-Sayed, M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
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Wang, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Sharma, V., & Kumar, V. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
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Johansson, M. H., et al. (2024). Optimizing and characterizing 4-methyl substituted pyrazol-3-carboxamides leading to the peripheral cannabinoid 1 receptor inverse agonist TM38837. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Tang, M., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. Available at: [Link]
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Zhou, H., et al. (2014). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. Available at: [Link]
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D'Souza, K., et al. (2014). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Vaickelioniene, R., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. Available at: [Link]
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Fernandez-Fernandez, C., et al. (2014). Synthesis of the pyrazole carboxamide derivatives 4a–4k. ResearchGate. Available at: [Link]
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Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available at: [Link]
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Petrucci, V., et al. (2019). Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands. Molecules. Available at: [Link]
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G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Efficacy of Pyrazole Derivatives in Cancer Cell Lines
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic and steric properties allow for versatile modifications, making it a cornerstone in the design of novel anticancer agents.[3][4][5][6]
The clinical success of pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib and several FDA-approved tyrosine kinase inhibitors like Crizotinib and Avapritinib, has solidified the importance of this scaffold in oncology.[2] Pyrazole derivatives have demonstrated a remarkable breadth of anticancer mechanisms, interacting with a diverse array of targets including protein kinases, tubulin, and key regulators of apoptosis.[2][4][6]
This guide provides a comparative analysis of the efficacy of various pyrazole derivatives against different cancer cell lines, supported by experimental data from recent literature. We will delve into their distinct mechanisms of action, present detailed protocols for key validation assays, and offer insights into the structure-activity relationships that drive their cytotoxic potential.
Comparative Efficacy Analysis of Pyrazole Derivatives
The anticancer activity of pyrazole derivatives is highly dependent on the specific substitutions on the pyrazole ring. These modifications dictate the compound's target specificity and overall potency. Below, we compare derivatives based on their primary molecular targets.
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics are among the most effective chemotherapeutics. Certain pyrazole derivatives have been identified as potent tubulin polymerization inhibitors, often targeting the colchicine binding site.[1]
One notable example is the pyrazole derivative 5b , which has demonstrated significant tumor cell growth inhibitory activity.[1] This compound was found to inhibit tubulin polymerization in a concentration-dependent manner, suggesting its mechanism of action is directly tied to mitotic disruption.[1]
Experimental Data Summary: Tubulin-Targeting Pyrazoles
| Compound | Cancer Cell Line | Assay | Efficacy (GI₅₀/IC₅₀) | Reference |
| 5b | K562 (Human Erythroleukemia) | MTT | 0.021 µM (GI₅₀) | [1] |
| A549 (Human Lung Cancer) | MTT | 0.69 µM (GI₅₀) | [1] | |
| MCF-7 (Human Breast Cancer) | MTT | 1.7 µM (GI₅₀) | [1] | |
| Tubulin Polymerization Assay | In vitro | 7.30 µM (IC₅₀) | [1] |
The high potency of compound 5b against the K562 and A549 cell lines, surpassing that of the reference compound ABT-751, underscores the potential of the pyrazole scaffold for developing novel antimitotic agents.[1]
Protein Kinase Inhibitors (VEGFR-2, EGFR)
Protein kinases are crucial nodes in signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Pyrazole derivatives have been successfully designed to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][4][6]
A series of pyrazole-benzothiazole hybrids were synthesized as anti-angiogenic agents targeting VEGFR-2.[6] Compound 25 from this series exhibited potent activity across multiple cancer cell lines, with an IC₅₀ of 97 nM against the VEGFR-2 enzyme, comparable to the standard inhibitor Axitinib.[6] Similarly, a ferrocene-pyrazole hybrid, 47c , was shown to target the tyrosine kinase domain of EGFR.[2]
Experimental Data Summary: Kinase-Inhibiting Pyrazoles
| Compound | Target | Cancer Cell Line | Efficacy (IC₅₀) | Reference |
| Compound 25 | VEGFR-2 | HT29 (Colon) | 3.17 µM | [6] |
| PC3 (Prostate) | 4.52 µM | [6] | ||
| A549 (Lung) | 6.77 µM | [6] | ||
| U87MG (Glioblastoma) | 5.31 µM | [6] | ||
| 47c | EGFR | HCT-116 (Colon) | 3.12 µM | [2] |
| HL60 (Leukemia) | 6.81 µM | [2] |
Structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups on the aryl rings of these compounds often enhances their inhibitory activity.[6]
Inducers of Apoptosis and Bcl-2 Inhibitors
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many cancers evade this process by overexpressing anti-apoptotic proteins like Bcl-2. Pyrazole derivatives have been developed to counteract this by inducing apoptosis through various mechanisms, including the inhibition of Bcl-2.[7][8]
A celecoxib analogue, 4f , demonstrated potent pro-apoptotic activity in the MCF-7 breast cancer cell line.[7] Its mechanism involves the induction of the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-7.[7] Another series of 1,3,5-trisubstituted-1H-pyrazoles, including compounds 10b and 10c , were also shown to target Bcl-2, induce DNA damage, and exhibit significant cytotoxicity.[8]
Experimental Data Summary: Apoptosis-Inducing Pyrazoles
| Compound | Putative Target/Mechanism | Cancer Cell Line | Efficacy (IC₅₀) | Reference |
| 4f | Bcl-2 Inhibition, Apoptosis | MCF-7 (Breast) | Potent (exact IC₅₀ not stated) | [7] |
| 10b | Bcl-2 Inhibition, DNA Damage | MCF-7 (Breast) | Significant (IC₅₀: 3.9–35.5 μM range) | [8] |
| 10c | Bcl-2 Inhibition, DNA Damage | MCF-7 (Breast) | Significant (IC₅₀: 3.9–35.5 μM range) | [8] |
| 7a | CDK-2 Inhibition, Apoptosis | HepG2 (Liver) | 6.1 µM | [9] |
| 7b | CDK-2 Inhibition, Apoptosis | HepG2 (Liver) | 7.9 µM | [9] |
These findings highlight the potential of pyrazole derivatives to restore apoptotic sensitivity in cancer cells, a highly sought-after therapeutic strategy.[8]
Key Experimental Methodologies
The evaluation of novel anticancer compounds requires a robust and systematic workflow. The causality behind each experimental choice is critical for validating the compound's activity and mechanism.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing novel pyrazole derivatives.
Caption: A standard workflow for evaluating the anticancer efficacy of pyrazole derivatives.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is lost.[10]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mechanistic Insights: Apoptosis Induction Pathway
Many of the most effective pyrazole derivatives converge on the induction of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is controlled by the Bcl-2 family of proteins.
Caption: Intrinsic apoptosis pathway targeted by Bcl-2 inhibiting pyrazole derivatives.
This pathway illustrates how pyrazole derivatives can inhibit Bcl-2, thereby liberating pro-apoptotic proteins like Bax to permeabilize the mitochondrial membrane.[7][8] The subsequent release of cytochrome c activates the caspase cascade, culminating in the systematic dismantling of the cell.
Conclusion and Future Directions
The pyrazole scaffold is undeniably a privileged and highly versatile framework for the development of novel anticancer agents. The comparative data clearly show that targeted modifications of the pyrazole ring can yield compounds with high potency against a wide range of cancer cell lines, operating through diverse and clinically relevant mechanisms such as tubulin inhibition, kinase modulation, and apoptosis induction.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles. The development of pyrazole-based PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates could further enhance their tumor selectivity and reduce off-target toxicities. As our understanding of cancer biology deepens, the rational design of next-generation pyrazole derivatives will continue to be a promising avenue in the pursuit of more effective cancer therapies.
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The Evolving Antimicrobial Landscape of Pyrazole Derivatives: A Comparative Guide
The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention, pyrazole derivatives stand out for their remarkable structural versatility and broad spectrum of biological activities. This guide provides an in-depth comparison of the antimicrobial profiles of various pyrazole derivatives, supported by experimental data and methodological insights to aid researchers and drug development professionals in this critical field.
Introduction to Pyrazole Scaffolds in Antimicrobial Research
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and, most pertinently, antimicrobial activities.[1][2] The adaptability of the pyrazole ring allows for substitutions at various positions, leading to a diverse chemical space with distinct antimicrobial spectra and mechanisms of action.[3] This guide will dissect these differences, offering a comparative analysis of their efficacy against clinically relevant pathogens.
The rationale for focusing on pyrazole derivatives is twofold. Firstly, the existence of pyrazole-containing drugs on the market for other indications (e.g., Celecoxib) suggests a favorable toxicity profile and bioavailability, which are crucial aspects of drug development.[1] Secondly, the synthetic tractability of the pyrazole core allows for the systematic exploration of structure-activity relationships (SAR), enabling the rational design of more potent and selective antimicrobial agents.[3]
Comparative Antimicrobial Spectrum of Pyrazole Derivatives
The antimicrobial efficacy of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Below, we compare the activity of several key classes of pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Pyrazole-1-carbothiohydrazide and Pyrazolyl 1,3,4-Thiadiazine Derivatives
Recent studies have highlighted the potent antimicrobial activity of pyrazole-1-carbothiohydrazide derivatives. These compounds have demonstrated a broad spectrum of activity, in some cases exceeding that of standard antibiotics. A key finding is that the presence of a free carbothiohydrazide moiety appears to be crucial for enhanced activity.[4]
In a comparative study, a series of pyrazole-1-carbothiohydrazides and their cyclized pyrazolyl 1,3,4-thiadiazine counterparts were evaluated. The results, summarized in Table 1 , clearly indicate the superior performance of the carbothiohydrazide derivatives.[4]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives (µg/mL) [4]
| Compound ID | S. aureus (ATCC 29213) | B. subtilis (ATCC 6051) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 700603) | C. albicans (ATCC 10231) | A. niger (ATCC 16404) |
| 21a (Carbothiohydrazide) | 62.5 | 62.5 | 125 | 62.5 | 7.8 | 2.9 |
| 21b (Carbothiohydrazide) | 125 | 125 | 250 | 125 | 15.6 | 7.8 |
| 21c (Carbothiohydrazide) | 125 | 125 | 125 | 125 | 15.6 | 7.8 |
| 5a (Thiadiazine) | >500 | >500 | >500 | >500 | >500 | >500 |
| Chloramphenicol (Control) | 125 | 125 | 125 | 125 | - | - |
| Clotrimazole (Control) | - | - | - | - | 7.8 | 7.8 |
Data sourced from Al-Abdullah, E. S., et al. (2021).[4]
The structure-activity relationship analysis revealed that electron-donating substituents on the aromatic ring attached to the hydrazone moiety further enhanced the antimicrobial activity of the carbothiohydrazide series.[4] This suggests that the electronic properties of the substituents play a significant role in the interaction with the microbial target.
Pyrazole-Thiazole Hybrids
The combination of a pyrazole ring with other heterocyclic systems, such as thiazole, has emerged as a promising strategy for developing potent antimicrobial agents.[5] These hybrid molecules can exhibit synergistic effects, leading to a broader spectrum of activity and increased potency. For instance, certain pyrazole-thiazole derivatives have shown potent growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values below 0.2 μM.[6]
Pyrazoline Derivatives
The reduction of one of the double bonds in the pyrazole ring leads to the formation of pyrazolines. These non-aromatic analogs have also demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.[7] In a recent study, a bicyclic pyrazoline derivative (compound 9) displayed excellent potency against various strains of Staphylococcus and Enterococcus, including multi-drug resistant (MDR) variants, with MIC values as low as 4 µg/mL.[7] Interestingly, this compound was found to be inactive against Gram-negative bacteria, highlighting a selective spectrum of activity.[7] This selectivity is often attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria.[4]
Mechanistic Insights and Structure-Activity Relationships (SAR)
The antimicrobial mechanism of action for many pyrazole derivatives is still under investigation, but several potential targets have been proposed.
-
Cell Wall Disruption: Some pyrazole-derived hydrazones are believed to exert their antibacterial effect by disrupting the bacterial cell wall.[6] The difference in cell wall composition between Gram-positive and Gram-negative bacteria could explain the selective activity of some derivatives.[4]
-
DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. Several pyrazole derivatives have been identified as potent inhibitors of this enzyme, demonstrating activity against both Gram-positive and Gram-negative bacteria.[6][8]
-
Topoisomerase IV Inhibition: Similar to DNA gyrase, topoisomerase IV is another crucial enzyme in bacterial DNA replication and a validated drug target. Molecular docking studies have suggested that some pyrazole-thiazole hybrids may target both topoisomerase II and IV.[6]
The following diagram illustrates the potential microbial targets of pyrazole derivatives.
Caption: Potential microbial targets of pyrazole derivatives.
Key structure-activity relationship (SAR) insights include:
-
Substituents on the Pyrazole Ring: The nature and position of substituents significantly influence the antimicrobial spectrum and potency.
-
Hybrid Molecules: Combining the pyrazole scaffold with other heterocyclic rings can lead to enhanced activity.[2]
-
Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate the microbial cell membrane.
Experimental Protocols for Antimicrobial Spectrum Determination
To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential. The following sections detail the methodologies for the agar diffusion method and the determination of Minimum Inhibitory Concentration (MIC).
Agar Diffusion Method (Zone of Inhibition)
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and sterilize by autoclaving.
-
Plate Preparation: Pour the sterile molten agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and evenly spread it onto the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A solvent control should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
The following diagram illustrates the workflow for the agar diffusion method.
Caption: Workflow of the agar diffusion method.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used quantitative technique.
Protocol:
-
Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism) in each plate.
-
Incubation: Incubate the microtiter plates under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
Conclusion and Future Directions
Pyrazole derivatives represent a promising and versatile class of compounds in the ongoing battle against antimicrobial resistance. The broad spectrum of activity exhibited by certain derivatives, coupled with favorable SAR, makes them attractive candidates for further development. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent pyrazole derivatives to enable rational drug design.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models of infection.
-
Combinatorial Approaches: Investigating the synergistic effects of pyrazole derivatives with existing antibiotics to combat resistant strains.
The systematic exploration of the vast chemical space of pyrazole derivatives, guided by the principles of medicinal chemistry and microbiology, holds immense potential for the discovery of next-generation antimicrobial agents.
References
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Al-Abdullah, E. S., Al-Kahtani, A. A., Al-Omar, M. A., & El-Emam, A. A. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(11), 3293. [Link]
- Marinescu, M., & Zalaru, C. M. (2021).
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Di Mola, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2549. [Link]
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Basavaraja, B. M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
